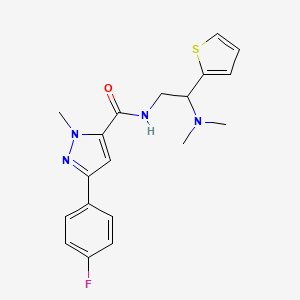
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H24N4O2S
- Molecular Weight : 332.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes related to inflammatory pathways.
- Receptors : Potential modulation of receptor activity linked to pain and inflammation.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings from various studies. For example:
- In vitro assays have shown that related pyrazole derivatives can inhibit cancer cell proliferation across multiple cell lines, achieving growth inhibition rates exceeding 40% in some cases .
- Molecular docking studies suggest that these compounds bind effectively to kinase targets involved in cancer progression, indicating a dual action against CDK2 and TRKA with IC50 values ranging from 0.09 to 1.58 µM .
Antimicrobial Properties
In addition to its anti-inflammatory and anticancer activities, the compound exhibits antimicrobial properties. Related pyrazole derivatives have been tested against various bacterial strains, showing significant inhibition comparable to established antibiotics like rifampin and ampicillin .
Study 1: Anti-inflammatory Effects
A study on a series of pyrazole derivatives revealed that one compound demonstrated comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models. This highlights the potential for developing new anti-inflammatory drugs based on this scaffold.
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives found that certain compounds exhibited notable cytotoxicity against renal carcinoma cells (RFX 393), with IC50 values significantly lower than those of traditional chemotherapeutics .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-23(2)17(18-5-4-10-26-18)12-21-19(25)16-11-15(22-24(16)3)13-6-8-14(20)9-7-13/h4-11,17H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFCCZYUILHUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














